

physicochemical properties of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole

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Compound of Interest

Compound Name:	2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole
Cat. No.:	B165762

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An In-depth Technical Guide on the Physicochemical Properties of **2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole**

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole**, a heterocyclic compound of interest in various chemical and pharmaceutical research fields. The information is presented to support research and development activities, with detailed experimental protocols and structured data for ease of reference.

Core Physicochemical Data

2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole is a benzothiazole derivative notable for its trifluoromethoxy and chloro substitutions. These functional groups significantly influence its chemical reactivity and physical properties. The compound is identified by the CAS Number 133840-96-7.^{[1][2][3]} It typically presents as a white solid.^[1]

Quantitative physicochemical data for this compound are summarized in the table below for easy comparison and reference.

Property	Value	Source
CAS Number	133840-96-7	[1] [2] [4]
Molecular Formula	C ₈ H ₃ ClF ₃ NOS	[1] [2]
Molecular Weight	253.63 g/mol	[1] [2] [4]
Appearance	White solid	[1]
Melting Point	38–39 °C	[1] [4]
Boiling Point	250.8 ± 35.0 °C (Predicted)	[1]
Density	1.599 ± 0.06 g/cm ³ (Predicted)	[1]
XLogP3	4.9	[1]
Flash Point	105.472 °C	[1]
Refractive Index	1.578	[1]
Storage Conditions	Store under inert atmosphere at 2-8°C	[2]
IUPAC Name	2-chloro-1,3-benzothiazol-6-yl trifluoromethyl ether	[2] [4]

Experimental Protocols

A detailed methodology for the synthesis of **2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole** has been reported, providing a practical protocol for its preparation in a laboratory setting.

Synthesis of **2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole**[1]

Objective: To synthesize **2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole** from its precursor using thionyl chloride (SOCl₂).

Materials and Reagents:

- Precursor Compound (referred to as "Compound 2" in the source)

- Thionyl chloride (SOCl_2)
- Dichloromethane (CH_2Cl_2)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Water (H_2O)
- Silica gel for column chromatography
- Petroleum ether (60–90 °C)

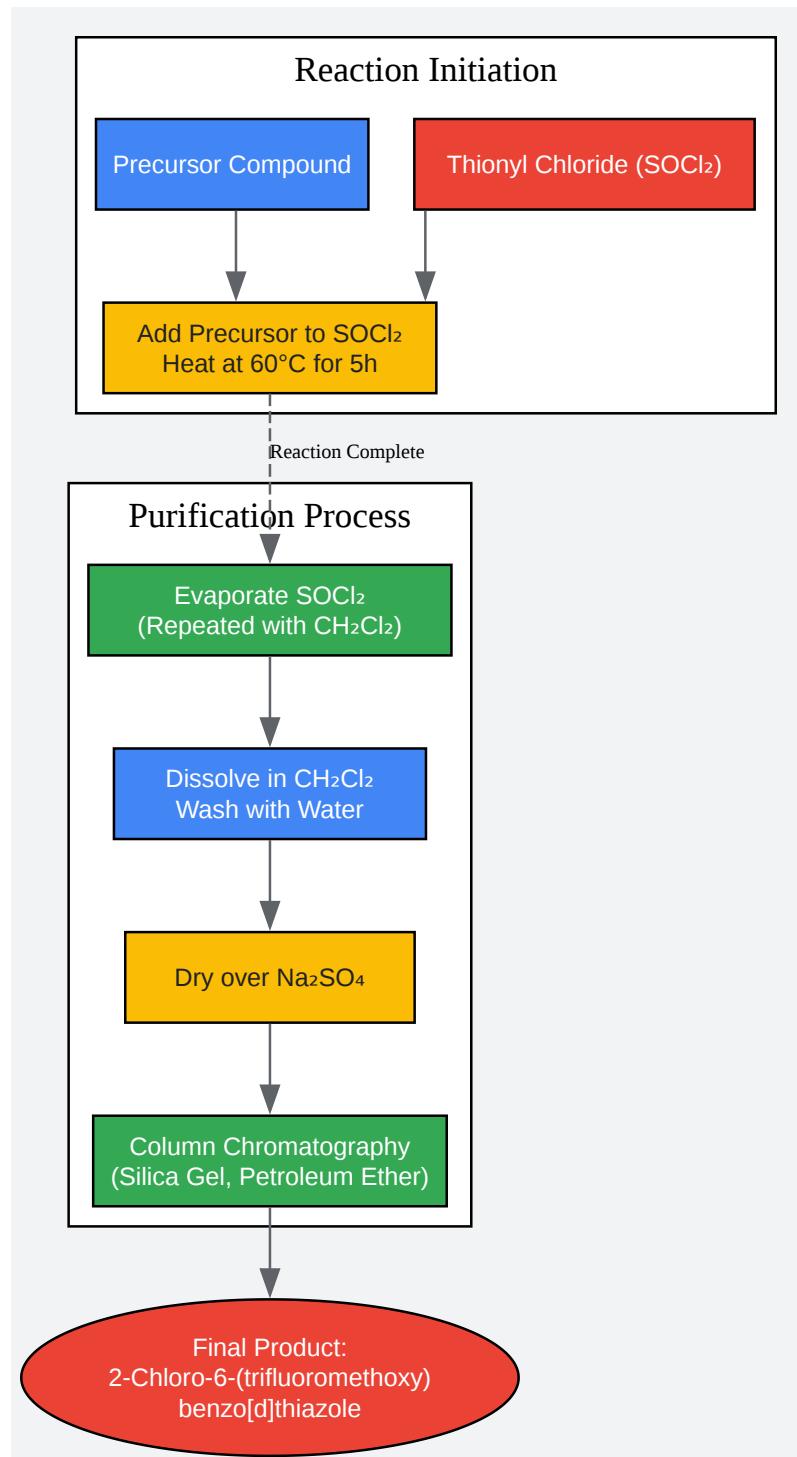
Procedure:

- Reaction Setup: A solution of thionyl chloride (120 mL) is preheated to 65 °C in a suitable reaction vessel.
- Addition of Precursor: The precursor compound (12.45 g, 0.05 mol) is added slowly in portions to the heated thionyl chloride solution.
- Reaction: The resulting solution is stirred for 5 hours at a maintained temperature of 60 °C.
- Removal of Reagent: After the reaction period, the thionyl chloride is evaporated under reduced pressure.
- Residue Processing: The residue is dissolved in dichloromethane (CH_2Cl_2), and the solvent is evaporated again. This dissolution and evaporation process is repeated at least three times to ensure the complete removal of any remaining thionyl chloride.
- Work-up: The final residue is dissolved in CH_2Cl_2 and washed three times with water. The organic layer is then dried over anhydrous Na_2SO_4 .
- Purification: The solvent is removed under reduced pressure to yield the crude product. This crude product is then purified by column chromatography on silica gel, using petroleum ether (60–90 °C) as the eluent.
- Final Product: The purification yields the final product (10.71 g, 85% yield) as a white solid.

[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis of **2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole** as described in the protocol above.



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Caption: Synthesis workflow for **2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole**.

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- To cite this document: BenchChem. [physicochemical properties of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165762#physicochemical-properties-of-2-chloro-6-trifluoromethoxy-benzo-d-thiazole>]

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